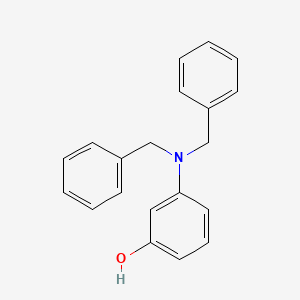

3-(Dibenzylamino)phenol

Description

Structure

3D Structure

Properties

CAS No. |

52007-94-0 |

|---|---|

Molecular Formula |

C20H19NO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-(dibenzylamino)phenol |

InChI |

InChI=1S/C20H19NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,22H,15-16H2 |

InChI Key |

LVIUSPQSZFTDFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3 Dibenzylamino Phenol

Established Synthetic Routes to 3-(Dibenzylamino)phenol

Established methods for synthesizing this compound primarily rely on the functionalization of pre-existing aminophenol or resorcinol (B1680541) scaffolds. These routes are well-documented and offer reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-step syntheses provide a controlled, stepwise approach to constructing this compound, typically starting from 3-aminophenol (B1664112) or resorcinol.

One common strategy is the direct N-alkylation of 3-aminophenol with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. This reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the electrophilic benzylic carbon of the benzyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. To achieve dibenzylation, a molar excess of the benzyl halide is used.

Another multi-step approach begins with resorcinol. In the first step, resorcinol is reacted with a primary amine, in this case, benzylamine, at elevated temperatures (180° to 250° C) and pressures, often in the presence of a catalyst like phosphorous acid, to yield 3-(benzylamino)phenol. google.com The subsequent step involves the alkylation of the secondary amine intermediate with another equivalent of a benzyl halide to afford the final tertiary amine product, this compound. google.com

| Step | Starting Material | Reagent(s) | Key Transformation |

| Route 1 | 3-Aminophenol | 1. Benzyl Halide (≥2 eq.)2. Base (e.g., K₂CO₃, NaHCO₃) | Direct N,N-dibenzylation |

| Route 2, Step A | Resorcinol | Benzylamine, High Temp/Pressure | Mono-N-benzylation of resorcinol |

| Route 2, Step B | 3-(Benzylamino)phenol | Benzyl Halide, Base | Second N-benzylation |

One-pot syntheses offer a more efficient alternative to multi-step procedures by combining multiple reaction steps in a single vessel without isolating intermediates, thereby saving time, reagents, and reducing waste. ias.ac.inresearchgate.net

A prominent one-pot method for preparing N-alkylated aminophenols is reductive amination. researchgate.net This process can be adapted for the synthesis of this compound starting from 3-aminophenol and two equivalents of benzaldehyde (B42025). The reaction first involves the condensation of the primary amino group of 3-aminophenol with one molecule of benzaldehyde to form an imine (Schiff base) intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165), to form 3-(benzylamino)phenol. umich.edu This secondary amine then undergoes a second reductive amination with another molecule of benzaldehyde in the same pot to yield the final product, this compound. umich.edu

| Reaction Type | Starting Materials | Reagents | Key Features |

| One-Pot Reductive Amination | 3-Aminophenol, Benzaldehyde (2 eq.) | Reducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol) | Sequential imine formation and reduction without isolation of intermediates. umich.edu |

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single operation initiated by a single event, represent a highly sophisticated synthetic strategy. nih.gov While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, theoretical pathways could be designed. For instance, a chemoenzymatic cascade could be envisioned where an enzyme first catalyzes the formation of an intermediate that then undergoes a non-enzymatic reaction to form the final product. researchgate.netresearchgate.net

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry focus on improving the efficiency and environmental footprint of chemical processes. These include the development of novel catalysts and the application of green chemistry principles.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions with higher selectivity and efficiency. For the N-benzylation of amines, transition metal catalysis offers an environmentally benign alternative to traditional alkylation methods that use stoichiometric amounts of alkyl halides. rsc.org

The "hydrogen borrowing" or "hydrogen auto-transfer" mechanism is a powerful catalytic strategy. In this process, a catalyst, often based on palladium or ruthenium, temporarily abstracts hydrogen from a benign alkylating agent like benzyl alcohol, oxidizing it to benzaldehyde in situ. rsc.org The aldehyde then reacts with the amine (3-aminophenol) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This process can be repeated to achieve dibenzylation. This method is highly atom-economical as the only byproduct is water. rsc.org

| Catalytic Approach | Alkylating Agent | Catalyst Example | Byproduct | Advantages |

| Hydrogen Borrowing | Benzyl alcohol | Pd-doped La-BDC MOF rsc.org | Water | Atom-economical, avoids halides, milder conditions. |

| Traditional Alkylation | Benzyl bromide | None (Base promoted) | Halide salt | Stoichiometric waste, harsher reagents. |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: One-pot reductive amination and catalyst-mediated hydrogen borrowing syntheses exhibit higher atom economy compared to multi-step routes involving protecting groups or stoichiometric reagents.

Use of Safer Chemicals: Replacing hazardous benzyl halides with less toxic benzyl alcohol as the alkylating agent is a key green improvement. rsc.org Similarly, using a milder reducing agent like sodium borohydride is preferable to others.

Catalysis: As discussed, catalytic routes are superior to stoichiometric ones, as they reduce waste and often allow for more efficient reactions. nih.gov

Waste Prevention: One-pot and cascade reactions significantly reduce waste by eliminating the need for separation and purification of intermediates.

Safer Solvents: Research into performing N-alkylation reactions in greener solvents, such as water or supercritical fluids, is an ongoing goal in synthetic chemistry. researchgate.net While not specifically detailed for this compound, the oxidative polymerization of phenol (B47542) in water demonstrates the potential for aqueous-phase synthesis of phenol derivatives. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism provides insight into the reaction pathway, allowing for optimization and control of the synthesis.

The mechanism for the direct N-alkylation of 3-aminophenol with benzyl bromide is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amino group, acting as a nucleophile, attacks the electrophilic methylene (B1212753) carbon of benzyl bromide. This occurs in a single concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral amine for a potential second alkylation and neutralizing the HBr byproduct.

The mechanism for reductive amination involves two key stages:

Imine Formation: 3-Aminophenol reacts with benzaldehyde in a nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates (loses a water molecule), often under slightly acidic conditions, to form a protonated iminium ion, which is in equilibrium with the neutral imine (Schiff base).

Reduction: A hydride reagent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the imine/iminium ion. This reduction step forms the new carbon-nitrogen single bond of the secondary amine, 3-(benzylamino)phenol. The entire process is then repeated with a second molecule of benzaldehyde to form the final tertiary amine, this compound. umich.edubrainly.com

Reaction Mechanism Elucidation via Kinetic Studies

The N,N-dibenzylation of 3-aminophenol with benzyl halides is generally understood to proceed via a nucleophilic substitution mechanism, specifically an SN2 (Substitution Nucleophilic Bimolecular) pathway. In this mechanism, the lone pair of electrons on the nitrogen atom of the aminophenol acts as a nucleophile, attacking the electrophilic carbon atom of the benzyl halide and displacing the halide ion as a leaving group.

The reaction proceeds in two consecutive steps:

First Benzylation: 3-aminophenol reacts with the first equivalent of benzyl halide to form the intermediate, 3-(benzylamino)phenol.

Second Benzylation: The newly formed secondary amine, 3-(benzylamino)phenol, which is also nucleophilic, then reacts with a second equivalent of benzyl halide to yield the final product, this compound.

Kinetic studies are essential for a detailed understanding of the reaction mechanism, including the determination of the reaction order, rate constants, and the influence of various parameters on the reaction rate. A typical kinetic study would involve monitoring the concentration of reactants and products over time under different conditions.

Hypothetical Kinetic Data for the N-alkylation of an Aminophenol:

| Experiment | [Aminophenol] (mol/L) | [Benzyl Halide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Rate = k[Aminophenol][Benzyl Halide]

Where 'k' is the rate constant. The value of 'k' can be determined from the experimental data and is temperature-dependent, typically following the Arrhenius equation.

It is important to consider that O-alkylation of the phenolic hydroxyl group can be a competing side reaction. Kinetic studies comparing the rates of N-alkylation versus O-alkylation under various conditions (e.g., pH, solvent polarity) are crucial for optimizing the synthesis towards the desired N,N-dibenzylated product. Generally, N-alkylation is favored under neutral or slightly basic conditions, as the amino group is a stronger nucleophile than the phenoxide anion that would be present under more basic conditions.

Reactivity, Derivatization, and Functionalization of 3 Dibenzylamino Phenol

Electrophilic Aromatic Substitution Reactions on 3-(Dibenzylamino)phenol

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this compound, the hydroxyl and dibenzylamino groups are both electron-donating, thus activating the aromatic ring towards electrophilic attack.

The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of the hydroxyl and dibenzylamino groups. The hydroxyl group at position 1 directs electrophiles to positions 2, 4, and 6. The dibenzylamino group at position 3 directs incoming electrophiles to positions 2, 4, and 6. Therefore, the positions most susceptible to electrophilic attack are 2, 4, and 6, which are activated by both groups.

However, the large steric bulk of the dibenzylamino group significantly hinders electrophilic attack at the ortho positions (2 and 4). Consequently, substitution is most likely to occur at position 6, which is ortho to the hydroxyl group and para to the dibenzylamino group, and is the most sterically accessible activated position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Group(s) | Steric Hindrance | Predicted Reactivity |

| 2 | -OH (ortho), -N(Bn)₂ (ortho) | High | Minor Product |

| 4 | -OH (para), -N(Bn)₂ (ortho) | High | Minor Product |

| 5 | -OH (meta), -N(Bn)₂ (meta) | Low | Unlikely |

| 6 | -OH (ortho), -N(Bn)₂ (para) | Low | Major Product |

Bn represents a benzyl (B1604629) group.

Nitration: The nitration of phenols typically occurs under mild conditions using dilute nitric acid. For this compound, the reaction is expected to yield primarily 6-nitro-3-(dibenzylamino)phenol. The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, may lead to polysubstitution or oxidation of the phenol (B47542) ring.

Halogenation: Halogenation of phenols, such as bromination, can often proceed without a Lewis acid catalyst due to the high activation of the ring. The reaction of this compound with bromine is predicted to selectively form 6-bromo-3-(dibenzylamino)phenol. Due to the high activation, polyhalogenation might occur under harsh conditions, though steric hindrance from the dibenzylamino group would likely limit this.

Sulfonation: Sulfonation of phenols can be achieved using concentrated sulfuric acid. The reaction is reversible and temperature-dependent. At lower temperatures, the kinetically favored ortho-substituted product is often formed, while at higher temperatures, the thermodynamically more stable para-substituted product is favored. For this compound, sulfonation is expected to yield this compound-6-sulfonic acid as the major product.

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to the more nucleophilic phenoxide ion.

Esterification: Phenols can be esterified by reacting them with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. The reaction of this compound with an acyl chloride, R-COCl, would yield the corresponding ester, 3-(dibenzylamino)phenyl acetate (B1210297).

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the phenol with a strong base, such as sodium hydride, to form the phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reacting this compound with an alkyl halide (R-X) in the presence of a base would produce the corresponding ether, 1-(alkoxy)-3-(dibenzylamino)benzene.

The phenolic oxygen of this compound can participate in various coupling reactions. For example, in the synthesis of aryl ethers, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-O bond formation.

Transformations at the Dibenzylamino Moiety

The dibenzylamino group can also undergo chemical transformations. One of the most common reactions is debenzylation. Catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source, can cleave the benzyl-nitrogen bonds to yield the corresponding primary amine, 3-aminophenol (B1664112). This reaction is a valuable synthetic tool for removing the benzyl protecting groups.

N-Dealkylation and N-Oxidation Studies

The tertiary amine functionality in this compound is a primary site for chemical modification, notably through the cleavage of the nitrogen-benzyl bonds (N-dealkylation) or oxidation of the nitrogen center.

N-Dealkylation: The removal of one or both benzyl groups, a process known as N-debenzylation, is a common and synthetically valuable transformation. This reaction converts the tertiary amine into a secondary or primary amine, respectively, opening pathways for further functionalization. A prevalent method for this transformation is catalytic transfer hydrogenation. semanticscholar.orgduke.edu This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen donor like ammonium (B1175870) formate or cyclohexene. semanticscholar.orgsigmaaldrich.com The reaction proceeds under relatively mild conditions and is effective for cleaving N-benzyl bonds to yield 3-(Benzylamino)phenol or 3-Aminophenol. sigmaaldrich.comresearchgate.net Oxidative methods can also achieve N-debenzylation; reagents such as ceric ammonium nitrate or systems involving alkali metal bromides can selectively cleave N-benzyl bonds. ox.ac.ukacs.org

N-Oxidation: The lone pair of electrons on the nitrogen atom of the dibenzylamino group allows for oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.org The resulting N,N-dibenzylaniline N-oxides are stable compounds that can be isolated. semanticscholar.orgnih.gov This temporary increase in the nitrogen's oxidation state can alter the electronic properties of the aromatic ring and enable unique subsequent reactions, such as rearrangements that introduce new functional groups to the phenolic core. semanticscholar.org

Modifications of the Benzyl Moieties

While the phenolic ring is the most electron-rich and generally the most reactive site for electrophilic aromatic substitution, the phenyl rings of the two benzyl groups can also undergo functionalization. These reactions are analogous to those of toluene or other alkylbenzenes. Due to the electron-donating nature of the alkyl group (the methylene (B1212753) bridge), the benzyl rings are activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.

However, the activating effect is significantly weaker than that of the hydroxyl and amino groups on the central phenol ring. Therefore, forcing conditions may be required to achieve substitution on the benzyl moieties. Standard electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst) could potentially introduce substituents onto the benzyl rings, though chemoselectivity could be a challenge.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For phenols, direct participation in these reactions is often difficult due to the poor leaving group ability of the hydroxyl group. Consequently, this compound must first be converted into a derivative where the hydroxyl group is replaced by a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). The resulting aryl triflate, 3-(dibenzylamino)phenyl trifluoromethanesulfonate, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki, Stille, and Heck Coupling Reactions

Once activated as an aryl triflate, derivatives of this compound can readily participate in several key cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl triflate with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This method is highly versatile for creating new carbon-carbon bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the 3-position of the original phenol. beilstein-journals.orgd-nb.info

Stille Coupling: The Stille reaction couples the aryl triflate with an organostannane (organotin) reagent, also catalyzed by palladium. openochem.orgwikipedia.org It offers excellent functional group tolerance and is effective for forming sp²-sp² carbon-carbon bonds. openochem.orgnih.gov A key drawback is the toxicity of the tin-based reagents. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between the aryl triflate and an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, attaching a vinyl group to the aromatic ring of the phenol derivative. mdpi.com

The table below summarizes these potential cross-coupling reactions using 3-(dibenzylamino)phenyl trifluoromethanesulfonate as the substrate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-(Dibenzylamino)biphenyl derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 3-(Dibenzylamino)-1-R-benzene |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | 3-(Dibenzylamino)stilbene derivative |

C-H Activation Strategies for this compound

Direct C-H activation offers an alternative, more atom-economical route to functionalize the aromatic core of this compound without pre-activating the hydroxyl group. This strategy involves the direct cleavage of a carbon-hydrogen bond and its replacement with a new bond, typically catalyzed by a transition metal.

The regioselectivity of C-H activation on the phenol ring is strongly influenced by the existing substituents. Both the hydroxyl (-OH) group and the tertiary amino (-N(CH₂Ph)₂) group are powerful ortho, para-directing groups. The dibenzylamino group, in particular, can act as a directing group, facilitating metalation at the ortho positions (C2 and C4). nih.gov The hydroxyl group also strongly directs to its ortho positions (C2 and C4). This synergistic effect makes the C2 and C4 positions the most likely sites for C-H functionalization.

Palladium-catalyzed systems are commonly employed for the direct arylation of phenols and anilines. nih.gov For this compound, a reaction with an aryl halide in the presence of a suitable palladium catalyst and ligand could lead to the selective formation of C-C bonds at the positions ortho to the existing functional groups. While the C6 position is also ortho to the hydroxyl group, it is sterically more hindered, making functionalization at C2 and C4 more probable. Copper-catalyzed systems have also been developed for the C2-site selective amination of aminophenol derivatives. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Dibenzylamino Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 3-(Dibenzylamino)phenol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) and benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the phenolic hydroxyl proton.

Aromatic Protons: The protons on the substituted phenol ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The electron-donating nature of both the hydroxyl and the dibenzylamino groups will influence their precise chemical shifts, likely causing them to be more shielded (appear at a lower ppm value) compared to benzene (B151609). The protons on the two benzyl groups will also resonate in this region, likely as complex multiplets due to overlapping signals.

Benzylic Protons: The four protons of the two methylene (-CH₂-) groups connecting the nitrogen to the phenyl rings are chemically equivalent and are expected to appear as a singlet in the region of δ 4.0-5.0 ppm. Their proximity to the electron-withdrawing nitrogen atom and the aromatic rings causes a downfield shift.

Hydroxyl Proton: The phenolic -OH proton signal is expected to be a broad singlet, and its chemical shift can vary significantly (typically δ 4-7 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are predicted for each unique carbon environment.

Phenolic Ring Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most downfield of the phenolic carbons (around δ 155 ppm) due to the deshielding effect of the oxygen atom. The carbon atom attached to the nitrogen (C-N) will also be shifted downfield. The other aromatic carbons of the phenol ring will appear in the typical aromatic region of δ 110-140 ppm.

Benzyl Group Carbons: The aromatic carbons of the two benzyl groups will also resonate in the δ 110-140 ppm range. The ipso-carbon (the carbon attached to the methylene group) will have a distinct chemical shift.

Benzylic Carbon: The methylene carbon (-CH₂-) is expected to appear in the range of δ 50-60 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad singlet) | - |

| Benzylic -CH₂- | 4.0 - 5.0 (singlet) | 50 - 60 |

| Phenolic Ring Protons | 6.5 - 7.5 (multiplets) | - |

| Benzyl Ring Protons | 7.0 - 7.5 (multiplets) | - |

| Phenolic C-OH | - | ~155 |

| Phenolic C-N | - | ~140-150 |

| Aromatic Carbons | - | 110 - 140 |

Note: These are predicted values and may differ from experimental results.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the coupled protons on the phenolic and benzyl aromatic rings, helping to assign their relative positions. No cross-peaks are expected for the benzylic methylene protons or the hydroxyl proton as they are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the benzylic methylene proton signal to the corresponding benzylic carbon signal. It would also correlate each aromatic proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different spin systems. For this compound, key HMBC correlations would be expected from the benzylic methylene protons to the ipso-carbon of the benzyl rings and to the carbon atom of the phenolic ring attached to the nitrogen. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern of the rings.

Mass Spectrometry (MS) in Elucidating Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₂₀H₁₉NO), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 289.1467 g/mol . This high precision allows for the unambiguous determination of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, the fragmentation is expected to be dominated by the cleavage of the benzylic C-N bonds.

A primary fragmentation pathway would likely involve the loss of a benzyl radical (C₇H₇•, mass = 91) to form a stable benzylic cation at m/z 198. Another significant fragmentation would be the formation of the tropylium cation (C₇H₇⁺) at m/z 91, a very common and stable fragment for compounds containing a benzyl group. Further fragmentation of the phenolic portion of the molecule could also occur.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Notes |

| 289 | [C₂₀H₁₉NO]⁺˙ | Molecular Ion |

| 198 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation |

Note: These are predicted fragmentation patterns and relative intensities would depend on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1000-1350 cm⁻¹ region, and the C-O stretching of the phenol should appear as a strong band around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce strong signals in the Raman spectrum. The C-H stretching vibrations will also be visible. Due to the non-polar nature of many of the bonds in the benzyl groups, Raman spectroscopy can be particularly useful for observing their vibrations.

Predicted Characteristic Vibrational Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-N stretch | 1000-1350 | Moderate |

| C-O stretch (phenol) | 1200-1260 | Moderate |

| Aromatic Ring Breathing | Weak | ~1000 (Strong) |

Note: These are predicted vibrational frequencies and their intensities can vary.

Characteristic Vibrational Modes of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its characteristic vibrational modes. researchgate.netnsf.gov For this compound, the spectrum is a composite of the vibrations originating from the phenol ring, the tertiary amine group, and the two benzyl substituents.

The most distinct vibration is the O-H stretching of the phenolic hydroxyl group, which typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. libretexts.orgdocbrown.info The C-O stretching vibration of the phenol group gives rise to a strong band, generally observed between 1260 and 1180 cm⁻¹. docbrown.info

The aromatic rings contribute several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. orgchemboulder.com In-ring C-C stretching vibrations typically result in a series of bands in the 1600-1450 cm⁻¹ region. docbrown.infoorgchemboulder.com Out-of-plane C-H bending vibrations (or "oops") are also characteristic and their position can give clues about the substitution pattern of the aromatic ring. orgchemboulder.com

The dibenzylamino moiety introduces additional vibrational modes. The C-N stretching vibration of the tertiary aromatic amine is expected in the 1360-1250 cm⁻¹ region. The methylene (-CH₂-) groups of the benzyl substituents will exhibit characteristic symmetric and asymmetric stretching vibrations near 2850 cm⁻¹ and 2925 cm⁻¹, respectively, as well as scissoring (bending) vibrations around 1465 cm⁻¹.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl/Benzyl Rings | 3000-3100 | Medium to Weak |

| Asymmetric CH₂ Stretch | Benzyl -CH₂- | ~2925 | Medium |

| Symmetric CH₂ Stretch | Benzyl -CH₂- | ~2850 | Medium |

| Aromatic C-C Stretch (in-ring) | Phenyl/Benzyl Rings | 1450-1600 | Medium to Strong |

| CH₂ Scissoring | Benzyl -CH₂- | ~1465 | Medium |

| C-N Stretch | Tertiary Amine | 1250-1360 | Medium |

| C-O Stretch | Phenol | 1180-1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | Phenyl/Benzyl Rings | 690-900 | Strong |

X-ray Crystallography for Solid-State Structure Determination of this compound

While a specific crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 3-(diethylamino)phenol, provides valuable insights into the likely structural features. nih.govresearchgate.net For 3-(diethylamino)phenol, the crystal system is orthorhombic. nih.govresearchgate.net It is anticipated that this compound would also form well-ordered crystals suitable for single-crystal X-ray diffraction analysis.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com In the case of this compound, the phenolic hydroxyl group is a potent hydrogen bond donor.

Based on the analysis of 3-(diethylamino)phenol, the dominant intermolecular interaction is hydrogen bonding. nih.govresearchgate.net In the crystal structure of 3-(diethylamino)phenol, O-H···O hydrogen bonds link molecules together, forming distinct four-membered ring motifs. nih.govresearchgate.net A similar, strong hydrogen-bonding network would be expected to be a primary organizing force in the crystal structure of this compound. The nitrogen atom of the dibenzylamino group could also potentially act as a hydrogen bond acceptor.

| Interaction Type | Potential Groups Involved in this compound | Expected Importance |

| Hydrogen Bonding | Phenolic O-H (donor), Phenolic O or Amino N (acceptor) | High |

| π-π Stacking | Phenyl and Benzyl rings | Medium to High |

| van der Waals Forces | Entire molecule | Medium |

| C-H···π Interactions | Benzyl CH₂ and aromatic rings | Low to Medium |

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state reveals the specific three-dimensional shape that the molecule adopts within the crystal lattice. libretexts.orgnobelprize.org This conformation represents a low-energy state that is influenced by both intramolecular forces (like steric hindrance) and intermolecular packing forces. researchgate.net

For this compound, the key conformational features would be the torsion angles defining the orientation of the dibenzylamino group relative to the phenol ring. The key dihedral angles to consider would be:

The C(aryl)-C(aryl)-N-C(benzyl) torsion angle, which describes the twist of the amino group relative to the phenol ring.

The C(aryl)-N-C(benzyl)-C(aryl) torsion angles, which describe the orientation of the two benzyl groups.

Computational Chemistry and Theoretical Investigations of 3 Dibenzylamino Phenol

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-(Dibenzylamino)phenol, these studies would reveal how the bulky dibenzylamino group influences the geometry and electronic properties of the phenol (B47542) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G* or higher, would be used to determine the most stable geometric conformation (the optimized geometry). nih.gov

Table 1: Predicted Structural Parameters from DFT Calculations for this compound (Note: The following is a representative table of parameters that would be generated from a DFT calculation. Specific values require a dedicated computational study.)

| Parameter | Description | Predicted Information |

|---|---|---|

| Bond Lengths (Å) | Distances between atomic nuclei (e.g., C-O, C-N, C-C, O-H). | Provides insight into bond strength and order. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, C-C-O). | Defines the local geometry and steric strain. |

| Dihedral Angles (°) | Torsional angles between four atoms, defining molecular conformation. | Reveals the orientation of the benzyl (B1604629) groups relative to the phenol ring. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different conformations. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pnnl.govnih.gov

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would also be visualized to predict sites of electrophilic and nucleophilic attack. It is expected that the HOMO would be localized primarily on the electron-rich phenol ring and the nitrogen atom, while the LUMO would be distributed over the aromatic systems.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: This table illustrates the type of data obtained from FMO analysis. Actual values for this compound would require specific quantum chemical calculations.)

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates stronger electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates stronger electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, providing theoretical spectra that can be used to interpret and verify experimental data.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. chemicalbook.com These calculations would predict the resonance frequencies for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental NMR spectra. For phenols, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding and its environment. nih.gov

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical IR spectrum can be generated. These calculations would identify characteristic stretching and bending frequencies, such as the O-H stretch of the phenolic group (typically broad and in the 3200-3600 cm⁻¹ region), C-N stretching of the amino group, and various vibrations associated with the aromatic rings. Comparing these calculated frequencies with experimental data helps confirm the molecular structure and identify specific functional groups.

Reaction Mechanism Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions, providing a detailed picture of reaction pathways and energetics.

Modeling the reactivity of this compound involves identifying potential reaction pathways and calculating the energy profiles along these paths. This is crucial for understanding mechanisms such as electrophilic aromatic substitution, oxidation, or other reactions involving the phenol or amino groups.

For a given reaction, computational chemists can map out the potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT is commonly used to locate and optimize the geometry of transition states and calculate their energies.

Molecular Dynamics Simulations and Conformational Landscape of this compound

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the transitions between them, and the thermodynamic probabilities of different conformational states. The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds.

Theoretical investigations into the conformational preferences of this compound would likely reveal several low-energy conformations. These stable conformers would be characterized by specific dihedral angles that minimize steric clashes between the bulky phenyl and benzyl groups. The interplay of van der Waals forces, electrostatic interactions, and potentially weak intramolecular hydrogen bonding would govern the relative energies of these conformers.

A hypothetical molecular dynamics simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would provide insights into the dynamic behavior of the molecule. The simulation would likely show frequent transitions between different rotational isomers (rotamers). The flexibility of the dibenzylamino group allows the molecule to adopt a range of conformations, from extended to more compact structures.

The results of such a simulation could be summarized in a potential energy surface (PES), which maps the energy of the molecule as a function of its key dihedral angles. The minima on the PES correspond to the most stable conformations. The energy barriers between these minima would indicate the ease of transition from one conformation to another.

To illustrate the potential findings from a molecular dynamics study, the following hypothetical data tables are presented. These tables are based on plausible outcomes for a molecule with the structural features of this compound and are intended to be representative of the type of data generated in such a computational study.

Table 1: Key Dihedral Angles in Simulated Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°C-N-C-C) | Dihedral Angle 2 (°C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 65 | -70 | 0.00 | 45 |

| B | 175 | -68 | 0.85 | 25 |

| C | -72 | 178 | 1.20 | 15 |

| D | -170 | 175 | 1.80 | 10 |

| E | 68 | 72 | 2.50 | 5 |

This table presents a hypothetical distribution of the major conformers of this compound at equilibrium, as might be determined from a molecular dynamics simulation. The dihedral angles represent the rotation around the two C-N bonds of the dibenzylamino group. The relative energy and population percentages indicate the stability and prevalence of each conformer.

Table 2: Simulated Solvent Effects on the Conformational Equilibrium of this compound

| Solvent | Predominant Conformer | Average End-to-End Distance (Å) of Benzyl Groups |

| Water | A | 8.5 |

| Dimethyl Sulfoxide | A | 8.7 |

| Chloroform | B | 10.2 |

| Hexane | D | 11.5 |

This table illustrates how the conformational preferences of this compound might be influenced by the solvent environment in a molecular dynamics simulation. The average end-to-end distance provides a measure of the molecule's compactness in different solvents.

These simulated data suggest that the conformational landscape of this compound is complex, with multiple stable conformers accessible at room temperature. The flexibility imparted by the dibenzylamino group is a key determinant of its molecular shape and, by extension, its chemical and physical properties.

Applications of 3 Dibenzylamino Phenol in Organic Synthesis and Catalysis

Role of 3-(Dibenzylamino)phenol as a Ligand in Homogeneous Catalysis

Homogeneous catalysis often relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. While phenolic and amino-containing compounds are common scaffolds for ligand development, specific research into this compound for this purpose is not documented.

Asymmetric Catalysis with this compound-Derived Ligands

The development of chiral ligands is crucial for enantioselective synthesis. These ligands create a chiral environment around a metal catalyst, enabling the preferential formation of one enantiomer of a product over the other. Despite the potential for creating chiral derivatives from this compound, a literature search did not yield any studies where ligands derived from this specific compound were employed in asymmetric catalysis. The field of asymmetric catalysis is extensive, with many classes of chiral ligands being developed and utilized, but the contribution of this compound-derived ligands remains an unexplored area.

Metal-Organic Framework (MOF) Precursors Incorporating this compound

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. While aminophenols can, in principle, serve as building blocks for MOFs, there is no specific research available that describes the use of this compound as an organic linker or precursor in the synthesis of MOFs. The design and synthesis of MOFs is an active area of research, but the incorporation of this particular compound has not been reported.

Use of this compound as a Building Block in Complex Molecule Synthesis

The synthesis of complex molecules, including natural products and novel chemical entities, often involves the use of versatile building blocks that can be elaborated into more intricate structures.

Total Synthesis of Natural Products Incorporating Related Scaffolds

The total synthesis of natural products is a significant driver of innovation in organic chemistry. A comprehensive search of the literature did not identify any natural products that contain the this compound scaffold. Consequently, there are no reported total syntheses that utilize this compound as a key building block or intermediate. The structural motifs found in nature are vast and diverse, but this specific arrangement does not appear to be represented among known natural products.

Scaffold Diversity Generation via this compound Derivatization

Generating molecular diversity from a common scaffold is a powerful strategy in medicinal chemistry and materials science for the discovery of new compounds with desired properties. While the functional groups present in this compound (a secondary amine, a phenol (B47542), and an aromatic ring) offer multiple sites for chemical modification, there are no specific studies dedicated to the systematic derivatization of this compound for the purpose of creating a diverse library of molecular scaffolds. Such an endeavor would be a novel area of investigation.

Precursor in Organocatalysis and Acid-Base Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The acidic phenolic proton and the basic amino group in this compound suggest potential applications in acid-base catalysis. However, a review of the current literature provides no instances of this compound or its derivatives being employed as an organocatalyst or a precursor for such catalysts. The development of new organocatalysts is a field of continuous exploration, but the potential of this specific compound has not been reported.

Applications in Chemo- and Biosensors (Focus on chemical detection principles)6.4.1. Fluorescent Probes Incorporating 3-(Dibenzylamino)phenol6.4.2. Electrochemical Sensors Utilizing this compound Derivatives

Without any primary or secondary research sources directly linking this compound to these applications, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The principles of fluorescent and electrochemical sensing are well-established for a variety of other organic molecules and nanomaterials. Typically, fluorescent probes function through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), where the presence of an analyte modulates the fluorescence output of the sensor molecule. Similarly, electrochemical sensors rely on the modification of electrode surfaces with specific compounds that can undergo redox reactions or selectively bind to target analytes, thereby generating a measurable electrical signal.

However, the scientific community has not published any work that demonstrates the synthesis, characterization, or application of this compound or its derivatives for these purposes. Consequently, there is no data available to create tables on research findings, nor are there any established chemical detection principles to discuss in the context of this particular compound.

It is possible that research into the chemosensory applications of this compound is either in very early, unpublished stages or has not been pursued. Therefore, the generation of a detailed, scientifically accurate article as per the user's request cannot be fulfilled at this time.

Applications of 3 Dibenzylamino Phenol in Materials Science and Engineering

Incorporation into Polymeric Materials

The unique chemical architecture of 3-(Dibenzylamino)phenol, featuring a reactive phenolic hydroxyl group and bulky dibenzylamino substituents, makes it a candidate for integration into various polymer systems. Its utility is primarily investigated in two main capacities: as a monomer for the synthesis of specialized polymers and as a modifying agent to impart specific properties to existing polymer matrices.

Monomer for Specialty Polymers and Copolymers

As a monomer, this compound can participate in polymerization reactions through its phenolic hydroxyl group. This functionality allows it to be incorporated into the backbone of polymers such as polyesters, polyethers, and phenolic resins. The presence of the dibenzylamino group introduces significant steric hindrance and alters the electronic properties of the resulting polymer.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Linkage Type | Potential Properties |

| Polyesters | Ester | Enhanced thermal stability, altered solubility |

| Polyethers | Ether | Increased glass transition temperature, modified refractive index |

| Phenolic Resins | Methylene (B1212753)/Ether | Improved processability, tailored curing characteristics |

The synthesis of copolymers using this compound allows for the fine-tuning of material properties. By varying the comonomers and their respective ratios, researchers can achieve a range of characteristics, from high thermal resistance to specific optical and electronic behaviors. The bulky nature of the dibenzylamino group can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced solubility in organic solvents.

Cross-linking Agents and Polymer Modifiers

The phenolic hydroxyl group of this compound can also be utilized to cross-link polymer chains. In thermosetting resins, it can react with curing agents to form a three-dimensional network structure. This cross-linking can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the final material.

As a polymer modifier, the addition of this compound, even in small quantities, can influence the bulk properties of a polymer. For instance, its incorporation can increase the glass transition temperature (Tg) of a polymer, making it more suitable for high-temperature applications. Furthermore, the aromatic rings within the dibenzylamino moiety can enhance the refractive index of the polymer, a desirable property for optical applications.

Optoelectronic Materials Based on this compound Scaffolds

The electron-rich nature of the dibenzylamino group and the phenolic moiety suggests potential for this compound derivatives in optoelectronic applications. Research in this area is focused on leveraging its electronic properties for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Organic Light-Emitting Diodes (OLEDs) Component Research

In the context of OLEDs, derivatives of this compound are being investigated as potential components in the emissive layer or as host materials. The dibenzylamino group can act as an electron-donating unit, which, when combined with a suitable electron-accepting moiety within the same molecule, can lead to materials with tunable emission colors and high photoluminescence quantum yields. The bulky structure can also help in preventing intermolecular interactions that often lead to luminescence quenching in the solid state. While specific research on this compound in OLEDs is not widely published, the broader class of aminophenol derivatives is an active area of investigation.

Photovoltaic Applications and Charge Transport Studies

In the field of organic photovoltaics, materials capable of efficient charge generation and transport are crucial. The donor-acceptor character that can be engineered into molecules containing the this compound scaffold makes them of interest for use in the active layer of organic solar cells. The dibenzylamino group can facilitate hole transport, a key process in the operation of these devices. Theoretical and experimental studies on related aminophenol structures are aimed at understanding their charge transport mechanisms and optimizing their performance in photovoltaic cells.

Non-linear Optics (NLO) Materials Research

Molecules with a high degree of electronic asymmetry and polarizability can exhibit significant nonlinear optical (NLO) properties. The structure of this compound, with its electron-donating dibenzylamino group and the phenolic ring, provides a framework that can be functionalized to create potent NLO materials. By introducing strong electron-withdrawing groups onto the aromatic rings, it is possible to create molecules with large second-order or third-order NLO responses. These materials are of interest for applications in optical communications, data storage, and optical computing. While direct studies on this compound for NLO applications are limited in publicly available literature, the fundamental principles of molecular design for NLO properties suggest its potential as a precursor for such materials.

Second Harmonic Generation (SHG) Properties of this compound Derivatives

There is currently no specific research literature detailing the measurement or application of Second Harmonic Generation (SHG) properties for this compound or its direct derivatives.

Organic molecules with nonlinear optical (NLO) properties, which are responsible for SHG effects, typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. The structure of this compound includes an electron-donating dibenzylamino group and a phenolic ring system. This architecture suggests that it could serve as a precursor or a coupling component for creating larger, more complex chromophores, such as azo dyes, which are known for their NLO properties. researchgate.netbohrium.com However, studies quantifying the SHG efficiency, hyperpolarizability (β), or other NLO characteristics of materials based specifically on this compound are not available in the reviewed literature.

Application in Coatings and Surface Functionalization

No dedicated studies have been published on the use of this compound as a primary agent in anti-corrosion coatings. The field of corrosion science has investigated various phenolic compounds, particularly polyphenols, for their ability to protect metal surfaces. google.com The protective mechanism often involves the chelation of metal ions on the surface or the formation of a passive, protective film that acts as a barrier to corrosive elements. While it is plausible that the phenol (B47542) group in this compound could interact with metal surfaces, there is no experimental data or research to substantiate its effectiveness or application in anti-corrosion formulations.

There is no available research that describes the use of this compound as a surface modification agent for materials science applications. The general use of phenol-containing compounds for surface functionalization has been explored, but specific studies involving this compound have not been identified.

Molecular Interactions and Biological Activity Studies of 3 Dibenzylamino Phenol Strictly Non Clinical

In Vitro Receptor Binding and Enzyme Inhibition Studies

The initial characterization of a compound's biological activity often involves screening it against a panel of known biological targets, such as receptors and enzymes. The phenolic and dibenzylamino moieties of 3-(Dibenzylamino)phenol suggest it could interact with various biological macromolecules.

High-Throughput Screening for Molecular Targets

High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying interactions between a compound and a multitude of biological targets. chemdiv.comdovepress.com In a typical HTS campaign, a compound like this compound would be tested against large libraries of receptors, enzymes, and other proteins to identify potential "hits" or binding partners. nih.gov These automated assays measure changes in signals like fluorescence, luminescence, or radioactivity to indicate binding or inhibition. nih.gov

Given its structure, this compound could be screened against targets such as:

G-Protein Coupled Receptors (GPCRs): The aromatic rings and tertiary amine are common features in ligands for various GPCRs, including opioid or dopamine (B1211576) receptors. birmingham.ac.uk

Kinases: Phenolic compounds are known to interact with the ATP-binding site of various protein kinases.

Oxidoreductases: The phenol (B47542) group could potentially interact with enzymes involved in redox reactions.

The outcome of such a screening campaign would generate a preliminary profile of the compound's biological targets, which would then require further validation. chemdiv.com

Structure-Activity Relationship (SAR) Studies for Target Binding

Once a primary target is identified, Structure-Activity Relationship (SAR) studies are conducted to understand how specific features of the molecule contribute to its activity. chemrxiv.org For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine the importance of its key structural components. birmingham.ac.uk

Key modifications could include:

Phenolic Hydroxyl Group: Changing its position (ortho, meta, para), replacing it with other functional groups (e.g., methoxy, amino), or removing it entirely would reveal its importance for target binding. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor. chemrxiv.org

Dibenzylamino Group: The bulky, hydrophobic benzyl (B1604629) groups likely contribute significantly to binding through van der Waals or hydrophobic interactions. SAR studies would explore replacing them with smaller alkyl groups (e.g., dimethylamino) or other aromatic substituents to probe the size and nature of the binding pocket. nih.gov

Aromatic Rings: Introducing substituents (e.g., halogens, nitro groups) on either the phenol ring or the benzyl rings would modulate the electronic properties and steric profile of the molecule, providing insight into the optimal requirements for binding. frontiersin.org

Table 1: Illustrative SAR Table for this compound Analogues Against a Hypothetical Target This table is a hypothetical representation based on general medicinal chemistry principles.

Compound R1 (Phenol Position) R2 (Amine Substituent) Relative Binding Affinity Comment This compound meta-OH Dibenzyl Baseline Parent compound. Analogue 1 para-OH Dibenzyl Increased Suggests para position is preferred for H-bonding. Analogue 2 meta-OCH3 Dibenzyl Decreased Highlights importance of the H-bond donor capability of the -OH group. Analogue 3 meta-OH Dimethyl Significantly Decreased Indicates a large, hydrophobic binding pocket that accommodates the benzyl groups. Analogue 4 meta-OH Di-(4-chlorobenzyl) Increased Suggests potential for halogen bonding or favorable electronic interactions.

Cellular Assays and Mechanistic Investigations

Following in vitro binding and inhibition studies, cellular assays are employed to understand how a compound affects living cells, including its ability to enter cells and modulate cellular pathways.

Cellular Uptake and Localization Studies

For a compound to have an intracellular effect, it must first cross the cell membrane. The physicochemical properties of this compound (Molecular Weight: ~289.4 g/mol , calculated XLogP3-AA: 4.7) suggest it is a relatively lipophilic molecule capable of passive diffusion across the lipid bilayer. nih.gov

Studies to confirm its uptake and localization would typically involve:

Direct Measurement: Using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of the compound inside cells after incubation.

Fluorescent Labeling: Synthesizing a fluorescently tagged version of the compound to visualize its uptake and subcellular localization using confocal microscopy. This could reveal if the compound accumulates in specific organelles like the mitochondria or endoplasmic reticulum. rsc.org

The rate and extent of cellular uptake can be influenced by factors such as the cell type and the presence of transport proteins that might facilitate its entry or actively pump it out. eeer.orgnih.gov

Impact on Specific Cellular Pathways (e.g., signaling, apoptosis)

Phenolic compounds are well-known modulators of various intracellular signaling pathways, often due to their antioxidant properties or their ability to inhibit key enzymes like kinases. nih.govresearchgate.net this compound could potentially impact several critical pathways.

Signaling Pathways: Phenols can influence inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comjcpres.comresearchgate.net By inhibiting kinases or upstream activators, such compounds can alter the expression of genes related to inflammation and cell survival. jcpres.com

Apoptosis: Many phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov This can occur through the intrinsic pathway (involving mitochondrial stress and caspase activation) or the extrinsic pathway (involving death receptors on the cell surface). nih.govnih.gov Assays measuring caspase activation (e.g., caspase-3/7 assay), DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential would be used to investigate if this compound has pro-apoptotic effects. nih.gov

Table 2: Potential Cellular Pathways Modulated by Phenolic Compounds

Pathway Key Proteins General Effect of Phenolic Compounds Potential Outcome MAPK Signaling ERK, JNK, p38 Inhibition Modulation of cell proliferation, differentiation, and stress response. NF-κB Signaling IKK, NF-κB Inhibition Anti-inflammatory effects. nih.gov PI3K/Akt Signaling PI3K, Akt, mTOR Inhibition Induction of apoptosis, inhibition of cell survival. mdpi.com Apoptosis (Intrinsic) Bcl-2 family, Caspase-9, Caspase-3 Activation Programmed cell death. birmingham.ac.uk

Interaction with Biomolecules (e.g., DNA, Proteins)

The chemical structure of this compound determines its potential to interact non-covalently or covalently with essential biomolecules like proteins and nucleic acids.

Interaction with Proteins: As a phenolic compound, this compound can form non-covalent interactions with proteins, including hydrogen bonds (via the hydroxyl group) and hydrophobic interactions (via the three aromatic rings). researchgate.netnih.gov These interactions are the basis for its potential to bind to receptor pockets and enzyme active sites. nih.gov Under oxidative conditions, the phenol group could potentially be converted to a reactive quinone species, which could then form covalent bonds with nucleophilic amino acid residues (like cysteine or lysine) on a protein, leading to irreversible inhibition. nih.gov

Interaction with DNA: While many small molecules can interact with DNA, direct interaction is less common for simple phenols. Some phenolic compounds or their metabolites can intercalate between DNA base pairs or bind to the minor groove. researchgate.net However, a more likely mechanism of DNA interaction would be indirect. For instance, if the compound or its metabolites generate reactive oxygen species (ROS), it could lead to oxidative damage to DNA bases. nih.gov Furthermore, metabolites like quinones have been shown to form DNA adducts, which can be mutagenic. nih.gov Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism would be used to study any direct binding interactions with DNA. researchgate.net

Binding Affinity and Conformational Changes

Direct experimental studies detailing the specific binding affinity and conformational changes of this compound with biological targets are not extensively available in peer-reviewed literature. However, the molecule's structural features—a phenolic hydroxyl group and a tertiary amine with two bulky benzyl substituents—allow for theoretical discussion of its potential molecular interactions and conformational dynamics based on general principles of medicinal chemistry.

The phenolic hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong hydrogen bonds with amino acid residues in the binding pockets of proteins, such as aspartate, glutamate, serine, and threonine. mdpi.com The aromatic ring of the phenol can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. sciopen.com The nitrogen atom of the dibenzylamino group can act as a hydrogen bond acceptor, while the benzyl groups can engage in hydrophobic or van der Waals interactions within a protein's binding site.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The this compound molecule possesses five rotatable bonds, which allows for a significant degree of conformational flexibility. nih.gov The key rotatable bonds are the C-N bonds of the dibenzylamino group and the C-C bonds connecting the benzyl groups to the nitrogen. Rotation around these bonds will result in various conformers with different energies and spatial arrangements of the bulky benzyl groups relative to the phenol ring.

The stability of these different conformations is influenced by factors such as torsional strain and steric hindrance. libretexts.org Torsional strain arises from the eclipsing of bonds on adjacent atoms, while steric hindrance occurs when bulky groups are forced into close proximity. libretexts.org The most stable conformers will adopt a staggered arrangement that minimizes these unfavorable interactions. youtube.com The specific conformation adopted by this compound upon binding to a biological target would be the one that best complements the shape and chemical environment of the binding site, which may not necessarily be the lowest energy conformation in solution.

Design and Synthesis of Biologically Active Derivatives

While specific research on the design and synthesis of biologically active derivatives of this compound is limited, the modification of phenolic compounds is a well-established strategy in drug discovery to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. nih.govnih.govresearchgate.net The structure of this compound offers several sites for chemical modification.

The primary sites for derivatization include:

The Phenolic Hydroxyl Group: This group can be converted into esters, ethers, carbamates, or carbonates to alter the molecule's polarity, lipophilicity, and metabolic stability. nih.govresearchgate.net

The Aromatic Ring: The phenol ring can undergo electrophilic substitution reactions to introduce various functional groups (e.g., halogens, nitro groups, alkyl groups) that can influence binding affinity and selectivity.

The Benzyl Groups: The phenyl rings of the benzyl groups can also be substituted to modulate hydrophobic interactions and potentially introduce new binding interactions.

The synthesis of such derivatives would typically involve standard organic chemistry reactions. For instance, ester derivatives can be prepared by reacting this compound with acyl chlorides or carboxylic acids under appropriate conditions. nih.gov Ether derivatives can be synthesized via Williamson ether synthesis. The goal of synthesizing a library of such derivatives would be to systematically explore the structure-activity relationship (SAR) and identify compounds with optimized biological profiles.

Prodrug Strategies

A prodrug is an inactive or less active compound that is converted into the active parent drug in the body through enzymatic or chemical reactions. ijpcbs.com The phenolic hydroxyl group of this compound makes it a suitable candidate for prodrug design. nih.gov The primary motivation for developing a prodrug of a phenolic compound is often to mask the polar hydroxyl group, thereby increasing lipophilicity and improving absorption and bioavailability. researchgate.net

Several prodrug strategies are commonly employed for phenolic compounds. nih.gov These strategies involve covalently modifying the hydroxyl group with a promoiety that is cleaved in vivo to release the active parent molecule.

Table 1: Common Prodrug Strategies for Phenolic Compounds

| Prodrug Type | Promoieties | In Vivo Cleavage Mechanism | Potential Advantages |

| Esters | Acyl groups (e.g., acetyl, pivaloyl, benzoyl) | Esterases | Increased lipophilicity, improved membrane permeability. researchgate.net |

| Carbonates | Alkoxycarbonyl groups | Esterases | Enhanced stability and lipophilicity. nih.gov |

| Carbamates | N-substituted carbamoyl (B1232498) groups | Carbamidases/Esterases | Increased solubility or lipophilicity depending on the substituent. scite.ai |

| Phosphates | Phosphate (B84403) esters | Alkaline phosphatases | Greatly increased aqueous solubility for parenteral formulations. |

| Ethers | Alkyl or substituted alkyl groups | Cytochrome P450 enzymes | Increased metabolic stability, potential for targeted release. nih.gov |

The choice of promoiety depends on the desired properties of the prodrug, such as its solubility, stability, and rate of conversion to the active drug. ijpcbs.com For this compound, an ester or carbonate prodrug could enhance its oral absorption by increasing its ability to cross the gastrointestinal membrane. Conversely, a phosphate ester prodrug could be developed to create a highly water-soluble formulation for intravenous administration.

Targeted Delivery System Concepts

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing systemic toxicity. For a compound like this compound, or its more active derivatives, targeted delivery systems could be designed to direct it to specific tissues or cells, such as cancer cells. Phenolic compounds, in general, have been the subject of research for targeted delivery using various nanocarriers. sciopen.comnih.gov

Nanoparticle-Based Systems: One common approach is the encapsulation of the drug within nanoparticles. researchgate.net These nanoparticles can be made from a variety of materials, including lipids (liposomes) and polymers.

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating a phenolic compound in a liposome (B1194612) can protect it from degradation, improve its solubility, and enhance its circulation time. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that entrap the drug. The drug is then released in a controlled manner as the polymer degrades. researchgate.net

Targeting Ligands: To achieve active targeting, the surface of these nanoparticles can be decorated with ligands that bind to specific receptors overexpressed on the surface of target cells. researchgate.net For example, if a derivative of this compound were found to have anticancer activity, its nanoparticle formulation could be functionalized with ligands such as:

Hyaluronic Acid: Targets CD44 receptors, which are often overexpressed on cancer cells. researchgate.net

Folic Acid: Targets folate receptors, which are also frequently overexpressed in various cancers. researchgate.net

Antibodies or Antibody Fragments: Can be used to target specific tumor-associated antigens with high specificity.

These targeted delivery systems could potentially improve the therapeutic index of a biologically active derivative of this compound by ensuring that a higher concentration of the drug reaches the desired site of action while minimizing exposure to healthy tissues. tandfonline.com

Analytical Method Development for 3 Dibenzylamino Phenol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures. For 3-(Dibenzylamino)phenol, both high-performance liquid chromatography and gas chromatography present viable options for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A method for the simultaneous determination of aminophenol isomers has been developed using a mixed-mode stationary phase (SCX and C18). nih.govresearchgate.net For this compound, a standard C18 column would likely provide good separation from nonpolar impurities. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control the pH and ensure consistent ionization of the phenolic group. rsc.org Given the compound's structure, a slightly acidic mobile phase (e.g., pH 4-5 using a phosphate (B84403) or acetate (B1210297) buffer) could improve peak shape by suppressing the ionization of the phenol (B47542). rsc.org Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. Based on data for similar aminophenol compounds, a detection wavelength in the range of 270-285 nm would be appropriate. nih.govresearchgate.netsielc.com

For method development, a gradient elution, starting with a higher percentage of water and increasing the organic solvent percentage over time, would be effective for separating this compound from a range of impurities with different polarities.

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |